

Crystallographic and Electronic Structure of $\text{Sn}(\text{OTf})_2$

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Tin(2+); trifluoromethanesulfonate*

Cat. No.: *B7768709*

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The structural chemistry of $\text{Sn}(\text{OTf})_2$ is fundamentally governed by its electronic configuration ($[\text{Kr}] 4d^{10} 5s^2 5p^0$). The geometry and reactivity of the tin(II) center are dictated by two primary factors:

- **The Stereochemically Active Lone Pair:** Unlike transition metals that often adopt highly symmetrical geometries, the Sn(II) center in $\text{Sn}(\text{OTf})_2$ exhibits distorted coordination spheres. The anti-bonding Sn(5s)-ligand(np) orbital interactions create a spatial void in the coordination sphere, forcing ligands into a restricted arrangement[1].
- **Triflate as a Weakly Coordinating Anion:** The trifluoromethanesulfonate anion (CF_3SO_3^-) is highly electron-withdrawing. It strips electron density from the Sn(II) center, rendering it exceptionally electrophilic[2]. In the solid state, pure $\text{Sn}(\text{OTf})_2$ forms polymeric networks via bridging triflate oxygen atoms. However, upon coordination with ligands, discrete monomeric or dimeric structures emerge. For example, in the N-heterocyclic carbene complex $[\text{Sn}(\text{IPr})(\text{OTf})_2]$, the tin center adopts a trigonal pyramidal coordination with L–Sn–L angles between 84.72° and 92.35° , clearly indicating the volume occupied by the stereoactive lone pair[3].
- **Ligand-Induced Geometries:** When coordinated with bidentate soft ligands like *o*- $\text{C}_6\text{H}_4(\text{PMe}_2)_2$, the resulting complex $[\text{Sn}(\text{OTf})_2\{\text{o-C}_6\text{H}_4(\text{PMe}_2)_2\}]$ displays a distorted four-

coordinate tin core. This is best described crystallographically as a tetragonal pyramid or a trigonal bipyramid with a vacant equatorial vertex[4].

Causality in Experimental Choices (E-E-A-T Insights)

As an application scientist, selecting $\text{Sn}(\text{OTf})_2$ over alternatives like SnCl_2 requires understanding the underlying chemical causality:

- Why choose $\text{Sn}(\text{OTf})_2$ over SnCl_2 ? Mössbauer spectroscopy and cyclic voltammetry reveal that triflate salts have valence electrons with higher s-character compared to their chloride counterparts[2]. The binding between tin and chlorine is substantially stronger than the tin-triflate interaction. Consequently, the weakly coordinating nature of the triflate anion leaves the Sn(II) center far more accessible and Lewis acidic, drastically increasing its catalytic turnover in stereoselective reactions like glycosylation[5].
- Why are strict anhydrous conditions mandatory? The extreme electrophilicity of $\text{Sn}(\text{OTf})_2$ makes it highly susceptible to hydrolysis. Exposure to moisture rapidly forms hydrated species such as $[\text{Sn}(\text{H}_2\text{O})_3]^{2+}$, where water molecules occupy the coordination sphere at a distance of 2.200 Å, neutralizing the catalyst's Lewis acidity and rendering it inactive[1].

Field-Proven Protocols: A Self-Validating Approach

To ensure reproducibility, the following protocols emphasize self-validation and mechanistic control.

Protocol 1: Sonochemical Preparation of Anhydrous $\text{Sn}(\text{OTf})_2$ Traditional syntheses often yield partially hydrated or heavily solvated products. Ultrasonic activation provides a rapid, high-yield route to strictly anhydrous $\text{Sn}(\text{OTf})_2$ [6].

- Setup: Under a strict nitrogen atmosphere, introduce Sn metal (3.0 mmol), freshly distilled acetonitrile (30 mL), and trifluoromethanesulfonic acid (TfOH, 9.0 mmol) into a 100 mL vial[6].
- Ultrasonic Activation: Dip a sonotrode into the solution and apply ultrasound (amplitude: 7.5 μm) at 0 °C. Causality: Ultrasound induces acoustic cavitation, continuously cleaning the

passivated metal surface and driving the reaction forward without the need for coordinating solvents like DMSO[6].

- Self-Validation (Titration Checkpoint): Monitor the reaction via titration of the unreacted acid. The complete disappearance of the metal and the neutralization of the acid confirm 100% conversion, serving as a built-in quality control step[6].
- Isolation: Evaporate the solvent under reduced pressure. Wash the resulting solid powder with anhydrous diethyl ether to remove residual acid, yielding $\text{Sn}(\text{OTf})_2 \cdot 2.5\text{CH}_3\text{CN}$. Dry under high vacuum[6].

Protocol 2: $\text{Sn}(\text{OTf})_2$ -Catalyzed Stereoselective Glycosylation $\text{Sn}(\text{OTf})_2$ is a superior catalyst for the preparation of 2-amino-2-deoxy- β -D-glucopyranosides[5].

- Catalyst Activation: Dry $\text{Sn}(\text{OTf})_2$ at 100 °C under reduced pressure for 1 hour prior to use to ensure complete removal of adventitious moisture[5].
- Reaction Initiation: Suspend $\text{Sn}(\text{OTf})_2$ (0.015 mmol, 10 mol%) in anhydrous dichloromethane (3 mL). Add a solution of the glycosyl donor (0.15 mmol) and the alkyl trimethylsilyl ether acceptor (0.18 mmol) at room temperature[5].
- Progression & Quench: Stir for 12 hours. The weak coordination of the triflate allows the Sn(II) center to effectively activate the leaving group on the donor. Quench with aqueous sodium hydrogen carbonate and purify via silica gel chromatography[5].

Quantitative Data Summaries

Table 1: Crystallographic Parameters of $\text{Sn}(\text{OTf})_2$ Complexes

Complex	Coordination Geometry	Sn-Ligand Bond Length (Å)	Key Bond Angles (°)	Ref
$[\text{Sn}(\text{IPr})(\text{OTf})_2]$	Trigonal Pyramidal	Sn-C: 2.289(3)	L-Sn-L: 84.72 - 92.35	[3]
$[\text{Sn}(\text{OTf})_2\{\text{o-C}_6\text{H}_4(\text{PMe}_2)_2\}]$	Tetragonal Pyramidal	Sn-P: ~2.67	O-Sn-O: 144.36(14)	[4]

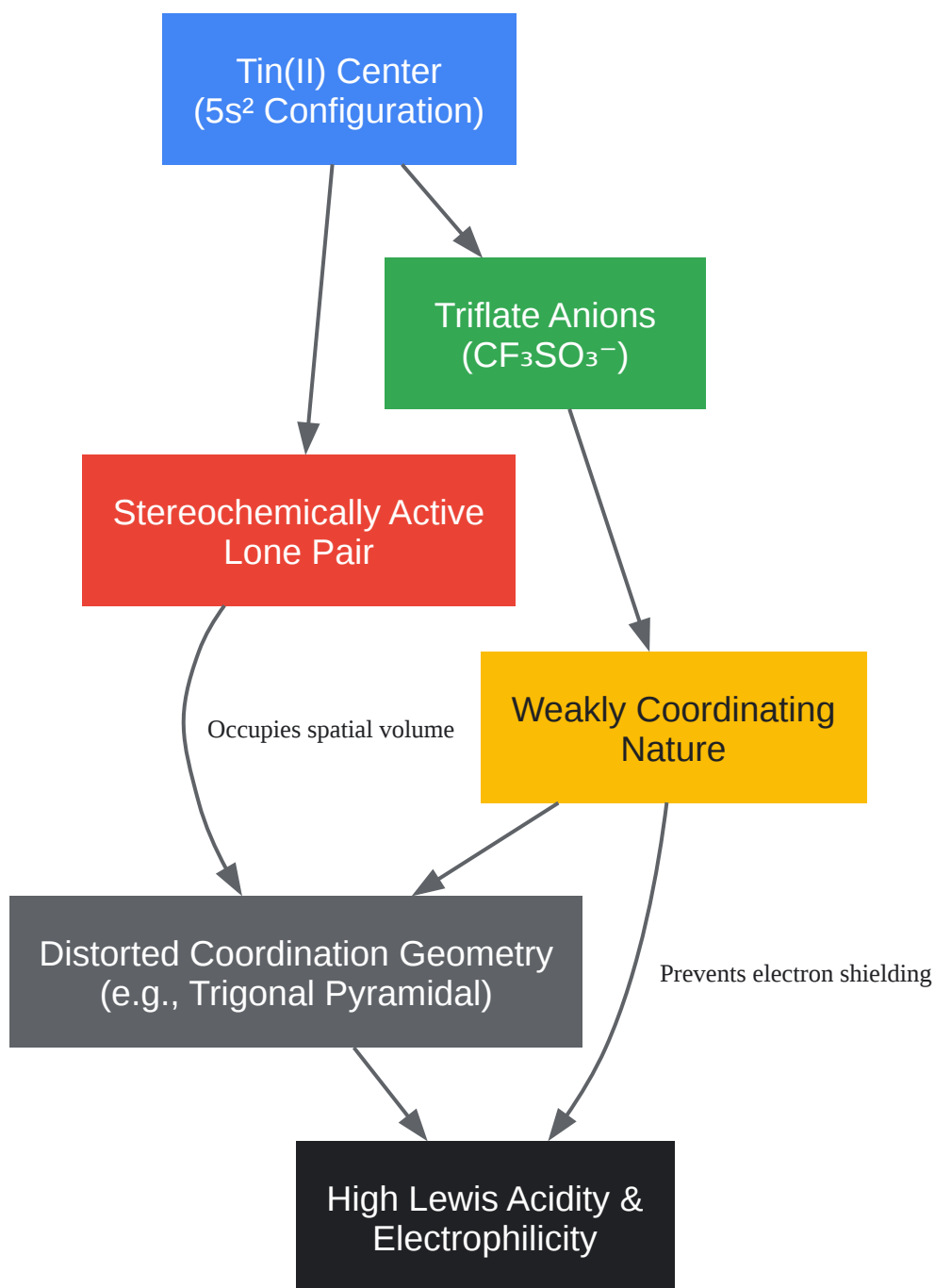
| z (Hydrated Analog) | Trigonal Pyramidal | Sn-O: 2.200 | O-Sn-O: 76.9 [\[\[1\]](#) |

Table 2: Comparative Catalytic Efficiency in Glycosylation

Catalyst	Yield (%)	Stereoselectivity (β : α)	Handling Profile	Ref
Sn(OTf) ₂	97%	>99:1	Stable powder, easily weighed	[5]

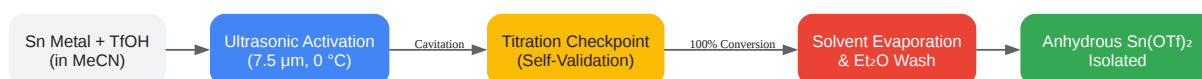
| SnCl₃(OTf) (in situ) | ~95% | >99:1 | Requires complex in situ generation [\[\[5\]](#) |

Structural and Workflow Visualizations



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Logical relationship between the Sn(II) electronic configuration and its resulting Lewis acidity.



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Step-by-step workflow for the sonochemical preparation of anhydrous $\text{Sn}(\text{OTf})_2$.

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